molecular formula C18H20N2O2 B11832324 3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one

3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B11832324
M. Wt: 296.4 g/mol
InChI Key: CFNVMOXSQPVBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under mild conditions with the use of a suitable catalyst.

    Introduction of Substituents: The ethylphenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and high temperatures to achieve the desired substitution.

    Amination: The amino group is introduced through a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Halide or alkoxide derivatives.

Scientific Research Applications

3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-methylphenyl)-4-(4-methoxyphenyl)azetidin-2-one: Similar structure but with a methyl group instead of an ethyl group.

    3-Amino-1-(4-ethylphenyl)-4-(4-hydroxyphenyl)azetidin-2-one: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

3-Amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethylphenyl and methoxyphenyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-amino-1-(4-ethylphenyl)-4-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C18H20N2O2/c1-3-12-4-8-14(9-5-12)20-17(16(19)18(20)21)13-6-10-15(22-2)11-7-13/h4-11,16-17H,3,19H2,1-2H3

InChI Key

CFNVMOXSQPVBGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)OC

Origin of Product

United States

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